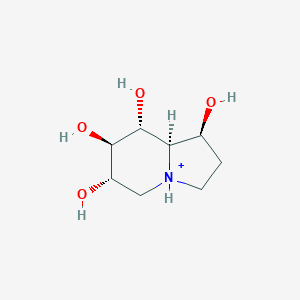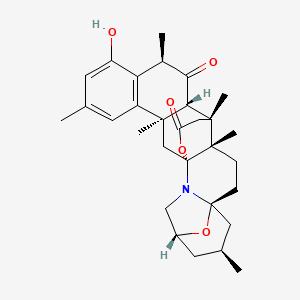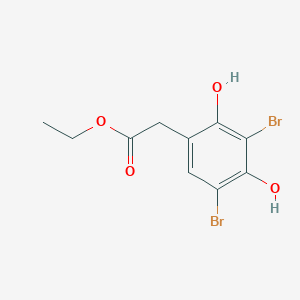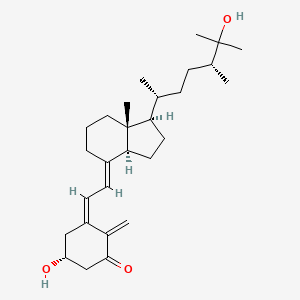
Carcinomedin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carcinomedin is a vitamin D.
Scientific Research Applications
Increased Cell Division and Cancer : Research indicates that increased cell division, stimulated by external or internal factors, is associated with the development of many human cancers. This includes the role of hormones, drugs, infectious agents, chemicals, and other chronic irritants. These factors can drive the accumulation of genetic errors leading to neoplastic transformation (Preston‐Martin, Pike, Ross, Jones, & Henderson, 1990).
Carcinogenicity of Substances : Certain substances like alcoholic beverages and red and processed meat have been reassessed for their carcinogenicity. These studies explore how such substances can contribute to the development of cancer (Baan et al., 2007); (Bouvard et al., 2015).
Serum Levels of Carcinomedin in Cancer Progression : The serum levels of Carcinomedin in cancer patients can vary after surgical, chemical, or radiotherapy treatments. These levels have a predictive value for evaluating the progress of the disease and therapeutic efficacy. This suggests a potential role for Carcinomedin in monitoring cancer progression (Rougereau, Person, Rougereau, Sallerin, & Hellegouarch, 1988).
Chemopreventive Agents in Cancer Therapy : Studies have shown that certain phytochemicals and dietary components can reduce the risk of specific cancers. These chemopreventive agents can also reverse chemoresistance and radioresistance in patients undergoing cancer treatment, suggesting a therapeutic potential (Dorai & Aggarwal, 2004).
Darwinian Models in Cancer Medicine : The evolutionary adaptation of cancer cells, including the development of drug resistance during systemic cancer therapy, is explored. This research highlights the importance of understanding the evolution of resistance and targeting genetic heterogeneity in cancer treatment (Gerlinger & Swanton, 2010).
properties
Product Name |
Carcinomedin |
|---|---|
Molecular Formula |
C28H44O3 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-6-hydroxy-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexan-1-one |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h11-12,18-19,23-25,29,31H,3,7-10,13-17H2,1-2,4-6H3/b21-11+,22-12-/t18-,19-,23-,24-,25+,28-/m1/s1 |
InChI Key |
VJDIEVNLNBFADS-RMGPMDOMSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(=O)C3=C)O)C |
Canonical SMILES |
CC(CCC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(=O)C3=C)O)C |
synonyms |
1-ceto-24-methyl-calcifediol 1-keto-24-methyl-25-hydroxycholecalciferol 1-keto-24-methylcalcifediol carcinomedin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-methyl-5-[[[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-oxomethyl]amino]phenyl]-5-isoxazolecarboxamide](/img/structure/B1263582.png)
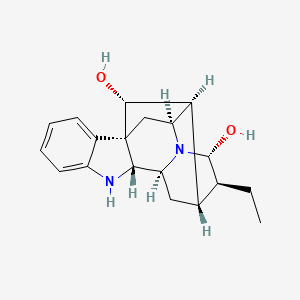
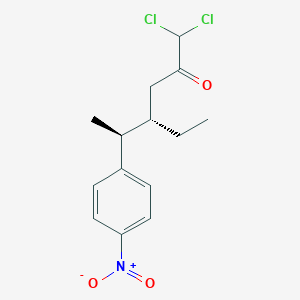
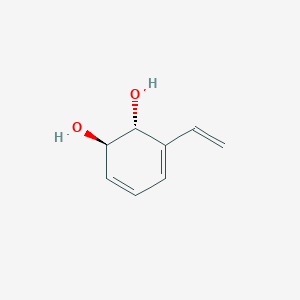

![18-(2-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263587.png)
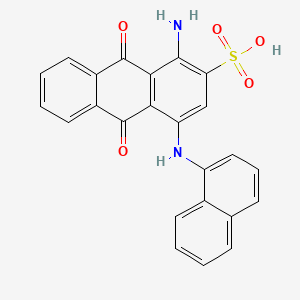
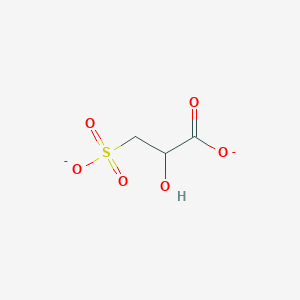
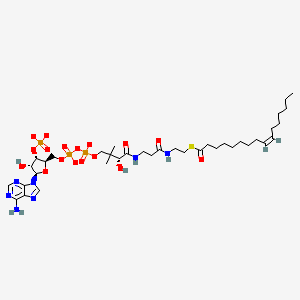
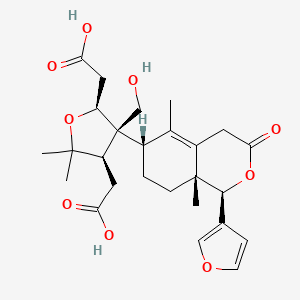
![2-Hydroxy-5-[(2-hydroxy-6-methyl-3-sulfophenyl)methyl]-3-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B1263599.png)
